![molecular formula C26H25NO B11511214 12-(4-Propoxyphenyl)-8,9,10,11-tetrahydrobenzo[a]acridine](/img/structure/B11511214.png)
12-(4-Propoxyphenyl)-8,9,10,11-tetrahydrobenzo[a]acridine
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Overview
Description
12-(4-Propoxyphenyl)-1,2,3,4-tetrahydro-5-azatetra-phene is a complex organic compound with a unique structure that includes a propoxyphenyl group and a tetrahydro-azatetra-phene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-Propoxyphenyl)-1,2,3,4-tetrahydro-5-azatetra-phene typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl group with a propoxy group, followed by cyclization to form the tetrahydro-azatetra-phene core. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dimethylformamide (DMF) or toluene. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 12-(4-Propoxyphenyl)-1,2,3,4-tetrahydro-5-azatetra-phene can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
12-(4-Propoxyphenyl)-1,2,3,4-tetrahydro-5-azatetra-phene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced forms of the original compound.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
12-(4-Propoxyphenyl)-1,2,3,4-tetrahydro-5-azatetra-phene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 12-(4-Propoxyphenyl)-1,2,3,4-tetrahydro-5-azatetra-phene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): Exhibits cytotoxic activities against cancer cells and potential as a dual enzyme inhibitor.
Uniqueness
12-(4-Propoxyphenyl)-1,2,3,4-tetrahydro-5-azatetra-phene stands out due to its unique structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C26H25NO |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
12-(4-propoxyphenyl)-8,9,10,11-tetrahydrobenzo[a]acridine |
InChI |
InChI=1S/C26H25NO/c1-2-17-28-20-14-11-19(12-15-20)25-22-9-5-6-10-23(22)27-24-16-13-18-7-3-4-8-21(18)26(24)25/h3-4,7-8,11-16H,2,5-6,9-10,17H2,1H3 |
InChI Key |
ZGEFEYAGTSIOTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=C3CCCCC3=NC4=C2C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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